2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1332529-86-8
VCID: VC2780049
InChI: InChI=1S/C9H15N5O.2ClH/c10-6-2-1-3-14(5-6)7-4-8(15)13-9(11)12-7;;/h4,6H,1-3,5,10H2,(H3,11,12,13,15);2*1H
SMILES: C1CC(CN(C1)C2=CC(=O)NC(=N2)N)N.Cl.Cl
Molecular Formula: C9H17Cl2N5O
Molecular Weight: 282.17 g/mol

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride

CAS No.: 1332529-86-8

Cat. No.: VC2780049

Molecular Formula: C9H17Cl2N5O

Molecular Weight: 282.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride - 1332529-86-8

Specification

CAS No. 1332529-86-8
Molecular Formula C9H17Cl2N5O
Molecular Weight 282.17 g/mol
IUPAC Name 2-amino-4-(3-aminopiperidin-1-yl)-1H-pyrimidin-6-one;dihydrochloride
Standard InChI InChI=1S/C9H15N5O.2ClH/c10-6-2-1-3-14(5-6)7-4-8(15)13-9(11)12-7;;/h4,6H,1-3,5,10H2,(H3,11,12,13,15);2*1H
Standard InChI Key FYRWQTCATOAARQ-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=CC(=O)NC(=N2)N)N.Cl.Cl
Canonical SMILES C1CC(CN(C1)C2=CC(=O)NC(=N2)N)N.Cl.Cl

Introduction

Chemical Properties and Structure

Structural Characteristics

2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride features a distinctive structural arrangement that defines its chemical behavior and biological potential. The compound is characterized by a pyrimidine core with specific functional group attachments that create multiple nitrogen-containing centers. The pyrimidine ring is substituted with an amino group at position 2 and a 3-aminopiperidine moiety at position 6, creating a molecule with several hydrogen bond donors and acceptors.

The presence of the 3-aminopiperidine substituent introduces a saturated heterocyclic ring system to the molecule, enhancing its three-dimensional complexity and potential for selective interactions with biological targets. This structural arrangement contributes significantly to the compound's potential utility in medicinal chemistry applications.

Physical and Chemical Properties

As a dihydrochloride salt, this compound exhibits distinctive physicochemical properties that differentiate it from its free base form. The salt formation significantly enhances water solubility, an important consideration for compounds intended for biological testing and pharmaceutical development.

PropertyValue
CAS Number1332529-86-8
Molecular FormulaC9H17Cl2N5O
Molecular Weight282.17 g/mol
Physical StateCrystalline solid
SolubilityEnhanced in aqueous media (as dihydrochloride salt)
ClassificationPyrimidine derivative, Heterocyclic compound
Functional GroupsAmino, Piperidine, Pyrimidinone

The presence of multiple nitrogen atoms in the molecule creates centers for hydrogen bonding and potential ionic interactions, influencing its solubility profile and binding characteristics with biological macromolecules.

Spectroscopic Properties

While specific spectroscopic data for this compound is limited in the available literature, pyrimidine derivatives typically exhibit characteristic spectroscopic patterns. Nuclear Magnetic Resonance (NMR) spectra would likely show distinctive patterns for the aromatic pyrimidine ring, along with signals corresponding to the piperidine ring system and amino groups. Mass spectrometry would typically reveal a molecular ion peak corresponding to the calculated molecular weight, with fragmentation patterns reflecting the cleavage of the piperidine ring from the pyrimidine core.

Synthesis Methods

General Synthetic Approaches

ChallengeDescriptionPotential Solution
RegioselectivityEnsuring correct positioning of functional groups on the pyrimidine ringUse of protecting groups and selective reaction conditions
StereochemistryControl of stereochemistry at the piperidine ringStereoselective synthesis or resolution of isomers
PurificationSeparation from reaction byproductsCrystallization, chromatography, or salt formation
Salt FormationControlled conversion to dihydrochloride saltPrecise stoichiometry and reaction conditions
Therapeutic AreaRationalePotential Targets
Enzyme InhibitionPyrimidine scaffold resembles nucleotide structuresKinases, Phosphatases, Transferases
Antimicrobial ResearchHeterocyclic structures with amino groups often show antimicrobial propertiesBacterial enzymes, Cell wall synthesis
Anti-inflammatory ResearchModulation of signaling pathways implicated in inflammationCytokine signaling, Immune cell regulation
CNS ResearchPotential blood-brain barrier penetrationNeurotransmitter receptors, CNS enzymes

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound would be crucial for optimizing its biological activity. Several structural features likely contribute to its potential biological properties:

  • The pyrimidine core may serve as a hydrogen bond acceptor, potentially interacting with the ATP-binding sites of kinases

  • The amino groups provide hydrogen bond donors for interactions with target proteins

  • The piperidine ring introduces conformational flexibility and a basic nitrogen atom

  • The carbonyl group in the pyrimidinone structure offers additional hydrogen bonding capabilities

Research Applications

Pharmaceutical Research

The unique structural features of 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride make it potentially valuable for pharmaceutical research applications. It may serve as:

  • A lead compound for medicinal chemistry optimization

  • A pharmacological tool for studying biological pathways

  • A structural scaffold for building more complex molecules

  • A reference standard for analytical method development

Medicinal Chemistry Applications

In medicinal chemistry, this compound may have utility in several contexts:

ApplicationDescriptionRelevance
Structure-Activity Relationship StudiesSystematic modification to understand effect on activityIdentification of essential structural features
Fragment-Based Drug DesignUse as a building block for larger compoundsLeveraging the pyrimidine core as a privileged scaffold
Target IdentificationProbing biological systems to identify binding partnersUnderstanding mechanism of action
Analog DevelopmentSynthesis of structural variantsOptimization of potency, selectivity, or drug-like properties

Current Research Gaps

Several research gaps exist in our understanding of 2-Amino-6-(3-aminopiperidin-1-yl)pyrimidin-4(3H)-one dihydrochloride:

  • Comprehensive characterization of its biological activities against diverse targets

  • Detailed pharmacokinetic profile and metabolic stability assessment

  • Crystal structure determination to elucidate three-dimensional arrangement

  • Systematic structure-activity relationship studies with structural analogs

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